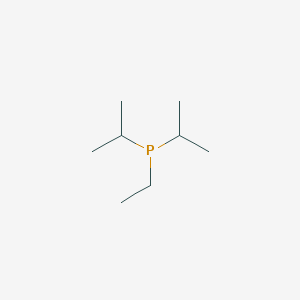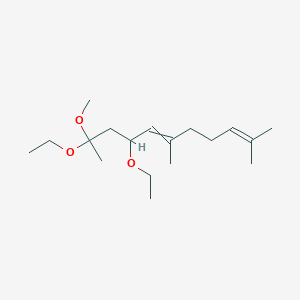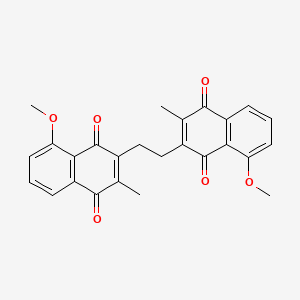
2,9-Dianilino-10-hydroxyanthracene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dianilino-10-hydroxyanthracene-1,4-dione is an organic compound with the molecular formula C26H18N2O3. It is a derivative of anthraquinone, characterized by the presence of two anilino groups and a hydroxyl group. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dianilino-10-hydroxyanthracene-1,4-dione typically involves the reaction of anthraquinone derivatives with aniline under specific conditions
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,9-Dianilino-10-hydroxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The anilino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthracene core.
Wissenschaftliche Forschungsanwendungen
2,9-Dianilino-10-hydroxyanthracene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of pigments, dyes, and other colorants for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,9-Dianilino-10-hydroxyanthracene-1,4-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular metabolism.
Molecular Targets and Pathways:
DNA Intercalation: The planar structure of the compound allows it to insert between DNA base pairs, interfering with replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress and metabolic pathways, leading to cellular dysfunction.
Vergleich Mit ähnlichen Verbindungen
1,8-Dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with similar chemical properties.
2,6-Dibromo-9,10-dicyanoanthracene: A substituted anthracene with different functional groups.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone with distinct reactivity.
Uniqueness: 2,9-Dianilino-10-hydroxyanthracene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
110988-91-5 |
|---|---|
Molekularformel |
C26H18N2O3 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
3-anilino-1,4-dihydroxy-10-phenyliminoanthracen-9-one |
InChI |
InChI=1S/C26H18N2O3/c29-21-15-20(27-16-9-3-1-4-10-16)26(31)23-22(21)25(30)19-14-8-7-13-18(19)24(23)28-17-11-5-2-6-12-17/h1-15,27,29,31H |
InChI-Schlüssel |
XRDBPSKZJXYYNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=C3C(=C2O)C(=NC4=CC=CC=C4)C5=CC=CC=C5C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


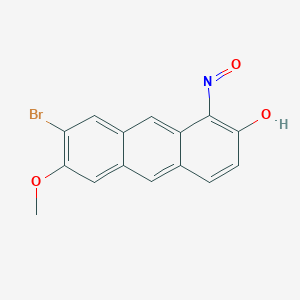
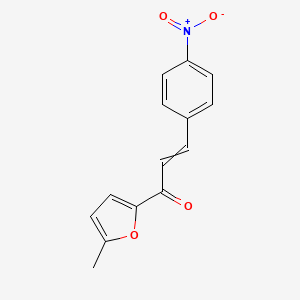


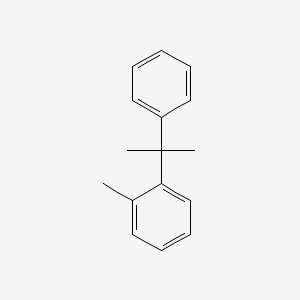
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
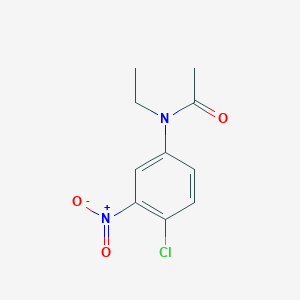
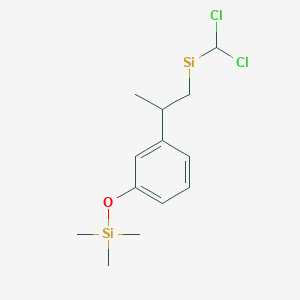
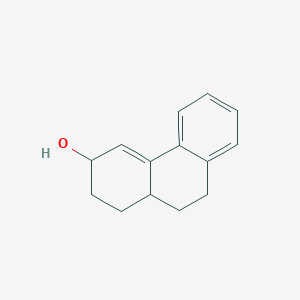
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
